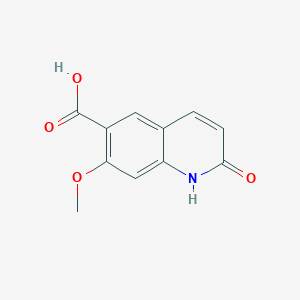

7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

Description

7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is a quinoline derivative characterized by a methoxy (-OCH₃) substituent at position 7 and a carboxylic acid (-COOH) group at position 5. The quinoline core structure, a bicyclic system with a fused benzene and pyridine ring, is modified here to enhance specific physicochemical and biological properties. The methoxy group at C(7) distinguishes it from hydroxy-substituted analogs, influencing solubility, electronic effects, and metabolic stability .

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-9-5-8-6(2-3-10(13)12-8)4-7(9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOINSXQLVGEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)NC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the acylation of 4,5-dimethoxyanthranilic acid with malonyl chloride, followed by cyclization to form the quinoline ring . The reaction conditions often require the presence of a base such as triethylamine and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like dichloromethane.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry

7-MOQCA serves as a crucial building block in the synthesis of more complex quinoline derivatives. It is employed in the development of new chemical entities with tailored properties for various applications, including pharmaceuticals and agrochemicals.

The compound exhibits notable biological activities, making it a candidate for further exploration in pharmacology:

- Enzyme Interactions : Research indicates that 7-MOQCA can interact with different enzymes, influencing cellular processes.

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial effects, positioning 7-MOQCA as a potential lead compound for drug development.

Medicinal Chemistry

The medicinal properties of 7-MOQCA derivatives are particularly noteworthy:

- Anticancer Activity : Studies have shown that certain derivatives exhibit significant anticancer effects against various cancer cell lines, such as MCF-7. For instance, compounds synthesized from 7-MOQCA demonstrated strong cytotoxicity comparable to established anticancer agents like Doxorubicin .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 7b | Anticancer (MCF-7) | <10 |

| 8c | Anticancer (MCF-7) | <15 |

Pharmacology

Research has identified selective CB2 receptor inverse agonists derived from 7-MOQCA, indicating its potential in cannabinoid research. These compounds are being explored for their therapeutic effects in pain management and inflammation .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of 7-MOQCA derivatives, several compounds were synthesized and tested against the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited potent anticancer activity, with IC50 values significantly lower than those of standard treatments .

Case Study 2: CB2 Receptor Interaction

Another study focused on synthesizing amides from 7-MOQCA and evaluating their activity at the CB2 receptor. Compounds demonstrated selective inverse agonist activity, suggesting potential applications in cannabinoid-related therapies .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and physicochemical differences between 7-methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid and related quinoline derivatives:

Key Structural and Functional Differences:

- Position of Substituents: The methoxy group at C(7) in the target compound contrasts with hydroxy or ester groups in analogs (e.g., C4-OH in compound 10).

- Ring Saturation: 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid () features a partially saturated ring, reducing aromaticity and altering electronic properties compared to fully aromatic quinolines .

- Biological Activity : Carboxylic acid at C(6) (as in compound 10) is critical for anticoagulant activity (e.g., Factor XI inhibition in ), while diazenyl groups (compound 8) confer agrochemical applications .

Biological Activity

7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various methodologies have been reported in the literature, often focusing on optimizing yield and purity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 7-Methoxy-2-oxo-1,2-dihydroquinoline derivatives. For instance, compounds synthesized from this core structure demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The MTT assay results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of 7-Methoxy Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-Methoxy derivative A | MCF-7 | 5.0 | |

| 7-Methoxy derivative B | HepG2 | 4.5 | |

| 7-Methoxy derivative C | A549 | 6.0 |

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 15.0 µg/mL | |

| Candida albicans | 20.0 µg/mL |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Some derivatives have shown selective activity towards cannabinoid receptors (CB1 and CB2), with inverse agonist activity at CB2 receptors being particularly notable .

Case Studies

- Study on Anticancer Activity : A study evaluated various derivatives of the compound against the MCF-7 cell line using the MTT assay. Results indicated that certain modifications significantly enhanced anticancer activity compared to the parent compound .

- Antimicrobial Efficacy : In another study, the antimicrobial effects were tested against clinical isolates of pathogens. The results demonstrated that modifications to the carboxylic acid group enhanced the antimicrobial potency significantly.

Q & A

Q. What are the standard synthetic routes for 7-Methoxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid?

The synthesis typically involves multi-step organic reactions starting from quinoline derivatives or substituted aryl precursors. Key steps include:

- Cyclization : Condensation of 2-aminoaryl ketones with aldehydes to form the quinoline core .

- Functionalization : Introduction of the methoxy group via nucleophilic substitution or alkylation, followed by oxidation to install the carboxylic acid moiety .

- Solvents and Catalysts : Common solvents include dimethylformamide (DMF) or ethanol, with catalysts like palladium or copper salts to enhance reaction efficiency .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation employs:

- NMR Spectroscopy : and NMR to confirm proton environments and carbon connectivity (e.g., methoxy protons at ~3.8–4.0 ppm, carboxylic acid protons at ~12–14 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~1650 cm (quinoline ketone) .

- X-ray Crystallography : Resolves bond lengths and angles, confirming the bicyclic quinoline structure and substituent positions .

Q. What analytical methods are used to assess purity and stability?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (calculated: 233.25 g/mol) and detect degradation products .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency .

- Temperature Control : Maintaining 70–80°C during cyclization minimizes side reactions .

- Byproduct Analysis : LC-MS identifies undesired products (e.g., over-oxidized derivatives), guiding protocol refinement .

Q. What biological mechanisms are proposed for its antimicrobial activity?

- Enzyme Inhibition : The carboxylic acid group may chelate metal ions in bacterial enzymes (e.g., DNA gyrase), disrupting replication .

- Structure-Activity Relationship (SAR) : Analog studies (e.g., 6-methoxyquinoline-4-carboxylic acid) suggest methoxy positioning enhances membrane permeability .

- In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains (e.g., E. coli, S. aureus) quantifies potency .

Q. How can contradictions in reported physicochemical data (e.g., melting points, solubility) be resolved?

- Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting point vs. capillary methods) .

- Crystallographic Analysis : Resolve discrepancies in solubility (e.g., pH-dependent carboxylic acid ionization) via X-ray-derived lattice energy calculations .

- Batch Consistency : Reproduce synthesis under controlled conditions to isolate batch-specific variables .

Q. How to design experiments for SAR studies with quinoline derivatives?

- Functional Group Variation : Synthesize analogs with substituents at positions 2, 6, or 7 (e.g., hydroxyl, ethyl, or halogen groups) .

- Biological Screening : Test analogs against cancer cell lines (e.g., MTT assay) and bacterial models to correlate substituents with activity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like topoisomerase II .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.